molecular formula C14H11FN2O4 B8031021 Benzyl N-(2-fluoro-4-nitrophenyl)carbamate

Benzyl N-(2-fluoro-4-nitrophenyl)carbamate

Cat. No.: B8031021
M. Wt: 290.25 g/mol
InChI Key: ZVBUWAOSILOPNT-UHFFFAOYSA-N
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Description

Benzyl N-(2-fluoro-4-nitrophenyl)carbamate is an organic compound with the molecular formula C14H11FN2O4 It is a derivative of carbamate, featuring a benzyl group attached to a carbamate moiety, which is further substituted with a 2-fluoro-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(2-fluoro-4-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-fluoro-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-fluoro-4-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Benzyl N-(2-amino-4-fluorophenyl)carbamate.

    Substitution: Benzyl N-(2-methoxy-4-nitrophenyl)carbamate.

    Hydrolysis: 2-Fluoro-4-nitroaniline, benzyl alcohol.

Scientific Research Applications

Benzyl N-(2-fluoro-4-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-(2-fluoro-4-nitrophenyl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(3-fluoro-4-nitrophenyl)carbamate
  • Benzyl N-(2-fluoro-5-nitrophenyl)carbamate
  • Benzyl N-(2-chloro-4-nitrophenyl)carbamate

Uniqueness

Benzyl N-(2-fluoro-4-nitrophenyl)carbamate is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the fluoro group can enhance its stability and alter its electronic properties, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

benzyl N-(2-fluoro-4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-12-8-11(17(19)20)6-7-13(12)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBUWAOSILOPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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